molecular formula C22H18ClN3O3S B11669162 4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide

4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11669162
M. Wt: 439.9 g/mol
InChI Key: PIQJJXVRNJNQCD-ZMOGYAJESA-N
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Description

4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide is an organic compound that features a benzylsulfanyl group, a chloronitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Condensation Reaction: The benzylsulfanyl intermediate is then reacted with 4-formylbenzoic acid hydrazide under acidic conditions to form the benzohydrazide derivative.

    Final Coupling: The benzohydrazide derivative is then coupled with 2-chloro-5-nitrobenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloronitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzohydrazides.

Scientific Research Applications

4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer applications, it may interfere with cell division processes, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(benzylsulfanyl)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
  • 4-[(benzylsulfanyl)methyl]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
  • 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Uniqueness

The presence of the 2-chloro-5-nitrophenyl group in 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18ClN3O3S/c23-21-11-10-20(26(28)29)12-19(21)13-24-25-22(27)18-8-6-17(7-9-18)15-30-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,25,27)/b24-13+

InChI Key

PIQJJXVRNJNQCD-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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